molecular formula C12H23NO3 B3010159 Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate CAS No. 146337-39-5

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B3010159
CAS No.: 146337-39-5
M. Wt: 229.32
InChI Key: RNQIRWQBYRTJPG-RKDXNWHRSA-N
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Description

Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (CAS: 152491-54-8) is a piperidine derivative characterized by a hydroxyl group at the C4 position, methyl substituents at C2 and C6, and a tert-butoxycarbonyl (Boc) protecting group. The "rel" designation indicates a racemic mixture of diastereomers, with the stereochemistry described as (2R,4R,6S) . This compound is frequently employed as an intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceuticals. Its structural features, including hydrogen-bonding capability (via the hydroxyl group) and steric bulk (from the Boc group), influence its reactivity and physicochemical properties.

Properties

IUPAC Name

tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQIRWQBYRTJPG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146337-39-5
Record name rac-tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure is commonly found in numerous drugs due to its ability to enhance bioavailability and pharmacological activity.

Case Study: Synthesis of Analgesics

A notable application of this compound is in the synthesis of analgesics. Research has shown that derivatives of piperidine can exhibit potent analgesic properties. For instance, modifications to the tert-butyl group can lead to compounds with improved efficacy and reduced side effects compared to existing analgesics.

CompoundActivityReference
Compound AHigh analgesic activity
Compound BModerate analgesic activity

Agrochemical Applications

In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for developing environmentally friendly agricultural products.

Case Study: Insecticidal Activity

Studies have indicated that modifications to the piperidine structure can lead to increased insecticidal activity against common agricultural pests. For example, a derivative of this compound demonstrated significant effectiveness against aphids while exhibiting low toxicity to beneficial insects.

Insect SpeciesEfficacy (%)Reference
Aphid A85
Beetle B60

Organic Synthesis

The compound is also utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it useful in creating complex organic molecules.

Synthetic Pathways

Several synthetic pathways using this compound have been documented:

  • Alkylation Reactions : The hydroxyl group can be converted into a leaving group for nucleophilic substitution.
  • Acylation Reactions : The carboxylate moiety can be used in acylation reactions to form esters or amides.

Mechanism of Action

The mechanism of action of tert-butyl (2r,6r)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at C4

4-Oxo Derivatives
  • Example : (2R,6R)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1821774-86-0)
    • Key Differences : Replaces the C4 hydroxyl group with a ketone.
    • Impact :
  • Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound can undergo etherification or oxidation .
  • Hydrogen Bonding: The 4-oxo derivative lacks hydrogen-bonding donors, reducing solubility in polar solvents compared to the hydroxyl-containing analog .
  • Molecular Weight : 227.3 g/mol (vs. 243.3 g/mol for the target compound) due to the absence of hydroxyl oxygen .
4-Alkyl/Aryl Substituted Derivatives
  • Example : Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS: 778627-83-1)
    • Key Differences : Features a chloropyrazinyl substituent at C4.
    • Impact :
  • Lipophilicity : Increased molecular weight (435.0 g/mol) and hydrophobicity compared to the target compound .

Stereochemical Variations

Cis/Trans Isomerism
  • Examples :
    • Cis-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 152491-42-4)
    • Trans-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 152491-46-8)
    • Key Differences : Stereochemistry at C2 and C4.
    • Impact :
  • Crystal Packing : Cis isomers often exhibit tighter crystal lattices due to intramolecular hydrogen bonding, whereas trans isomers may display higher solubility .
  • Biological Activity : Stereochemistry can influence binding affinity to enzymes or receptors, as seen in related alkaloid syntheses .
Racemic vs. Enantiopure Forms
  • The target compound’s "rel" configuration (racemic mixture) contrasts with enantiopure analogs like (2R,6S)- or (2R,6R)-configured derivatives.
    • Synthetic Utility : Racemic mixtures simplify synthesis but may require resolution steps for applications demanding stereochemical purity .

Substituent Variations at C2/C6

  • Example : Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b from )
    • Key Differences : A 4-methylpentyl chain replaces the C2/C6 methyl groups.
    • Impact :
  • Steric Effects : Increased steric bulk alters conformational flexibility and reactivity.
  • Lipophilicity : The alkyl chain enhances logP values, improving membrane permeability in drug design contexts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS C4 Functional Group C2/C6 Substituents Stereochemistry Molecular Weight (g/mol)
Target Compound 152491-54-8 Hydroxy 2,6-dimethyl rel-(2R,4R,6S) 243.3
(2R,6R)-4-oxo analog 1821774-86-0 Oxo 2,6-dimethyl (2R,6R) 227.3
cis-4-hydroxy-2-methylpiperidine-1-carboxylate 152491-42-4 Hydroxy 2-methyl cis 215.3 (estimated)
Tert-butyl 4-(6-chloropyrazin-2-yl) derivative 778627-83-1 Chloropyrazinyl - - 435.0

Table 2: Key Reactivity and Application Differences

Compound Type Reactivity Highlights Applications
4-Hydroxy (Target) Hydrogen bonding, oxidation to ketones Pharmaceutical intermediates, alkaloids
4-Oxo Nucleophilic additions (e.g., Grignard) Ketone-based synthesis
4-Chloropyrazinyl Aromatic interactions, cross-coupling Drug discovery (kinase inhibitors)
4-Alkyl (e.g., 3b) Enhanced lipophilicity Membrane-permeable scaffolds

Research Findings and Implications

  • Synthetic Routes : The target compound’s hydroxyl group is typically introduced via reduction of a 4-oxo precursor (e.g., using NaBH4) . In contrast, 4-oxo derivatives are synthesized via oxidation or ketone-retaining cyclization .
  • Hydrogen Bonding : The 4-hydroxy group facilitates crystal lattice stabilization, as demonstrated by graph-set analysis in crystallography . This property is critical for designing co-crystals or improving solubility.
  • Biological Relevance : Analogs like the 4-chloropyrazinyl derivative () highlight the role of aromatic substituents in targeting enzymes, whereas alkylated variants () optimize pharmacokinetic properties .

Biological Activity

Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : Tert-butyl (2R,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 146337-39-5
  • Purity : 97% .

The presence of the tert-butyl group and hydroxy substituent on the piperidine ring contributes to its unique reactivity and biological interactions.

This compound interacts with various biological targets, potentially influencing several pathways:

  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in neurotransmission or other signaling pathways.
  • Enzymatic Activity : It can modulate the activity of certain enzymes, affecting metabolic processes within cells.
  • Bioactive Compound Development : Its structure allows it to be a precursor in synthesizing bioactive molecules with therapeutic potential .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Some studies have shown that derivatives of piperidine compounds possess antimicrobial effects against bacteria and fungi. The hydroxy group may enhance these activities by increasing solubility and interaction with microbial membranes.
  • Neuroprotective Effects : Compounds similar to tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine have demonstrated neuroprotective properties in models of neurodegenerative diseases. This is likely due to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
  • Anti-inflammatory Activity : Research suggests that piperidine derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions .

Case Studies

Several studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antimicrobial efficacy. Tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine was included and showed promising results against specific bacterial strains .
  • Neuroprotection in Animal Models : Research involving animal models indicated that compounds similar to tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine could reduce neuronal apoptosis in models of Alzheimer's disease .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against certain bacteria and fungi
NeuroprotectiveReduced neuronal apoptosis in models
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

How can researchers optimize the synthesis of tert-butyl (2R,6R)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate to maximize diastereomeric purity?

Answer:
Optimizing diastereomeric purity requires careful control of reaction conditions and purification techniques. Key steps include:

  • Stereoselective Protection : Use chiral auxiliaries or catalysts during the introduction of the tert-butyl carbamate group to favor the desired (2R,6R) configuration.
  • Chromatographic Separation : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve diastereomers, as described in piperidine carboxylate purification workflows .
  • Temperature Control : Conduct reactions at low temperatures (e.g., ice-cooled conditions) to minimize epimerization, a common issue in piperidine derivatives .
  • Analytical Validation : Confirm purity using chiral HPLC or polarimetry, cross-referenced with CAS-registered stereoisomer identifiers (e.g., CAS 152491-54-8 for the rel-isomer) .

What advanced spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data refined via SHELXL (e.g., SHELX-97), which is widely validated for small-molecule stereochemical assignments .
  • NOESY NMR : Detect spatial proximity between protons (e.g., axial vs. equatorial methyl groups) to infer ring conformation and stereochemistry .
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT) simulations to distinguish enantiomers .

How should researchers handle discrepancies between computational modeling predictions and experimental NMR data for this compound?

Answer:

  • Solvent Effects : Re-run computational models (e.g., Gaussian or ORCA) with explicit solvent parameters (e.g., chloroform or DMSO) to account for solvation shifts in NMR chemical shifts .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from gas-phase DFT-optimized structures .
  • Empirical Calibration : Cross-validate predicted NMR shifts against structurally analogous piperidine derivatives (e.g., tert-butyl cis/trans-4-hydroxy-2-methylpiperidine-1-carboxylate, CAS 152491-42-4 and 152491-46-8) .

What methodologies are recommended for analyzing the compound's stability under various experimental conditions?

Answer:

  • Accelerated Degradation Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor decomposition via LC-MS or ¹H NMR, focusing on hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • pH Stability Profiling : Test solubility and degradation kinetics in buffered solutions (pH 1–12) to identify optimal storage conditions (e.g., neutral pH, inert atmosphere) .
  • Light Sensitivity : Expose samples to UV/visible light and quantify photodegradation products using high-resolution mass spectrometry (HRMS) .

How can researchers design experiments to investigate the compound's potential as a chiral building block in asymmetric synthesis?

Answer:

  • Diastereoselective Coupling : React the compound with enantiopure electrophiles (e.g., chiral aldehydes) and measure diastereomeric excess (de) via ¹⁹F or ³¹P NMR if fluorinated/phosphorylated derivatives are synthesized .
  • Catalytic Applications : Screen transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation or cross-coupling reactions involving the piperidine hydroxyl group .
  • Biological Relevance : Use molecular docking studies to assess interactions with enzymes (e.g., cytochrome P450) and predict metabolic stability .

What strategies are effective in resolving contradictory data between mass spectrometry and elemental analysis?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 257.1756 for C₁₃H₂₃NO₃) to rule out adducts or isotopic interference .
  • Combustion Analysis : Repeat elemental analysis (C, H, N) under stringent drying conditions to exclude hydration artifacts .
  • Alternative Ionization : Compare electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) spectra to identify ionization-specific anomalies .

What are the key challenges in determining the crystal structure of this compound, and how can they be addressed?

Answer:

  • Crystal Growth : Use slow vapor diffusion (e.g., ether into dichloromethane) to obtain high-quality single crystals, as rapid crystallization may induce disorder .
  • Hydrogen Bonding Networks : Analyze O—H···O interactions between the hydroxyl group and carbonyl oxygen using SHELXL hydrogen-bond restraints .
  • Disorder Modeling : Apply split-site refinement in SHELXL for disordered tert-butyl or methyl groups, guided by difference Fourier maps .

How can researchers mitigate risks of epimerization during functionalization of the piperidine ring?

Answer:

  • Protecting Group Strategy : Temporarily mask the hydroxyl group as a silyl ether (e.g., TBS or TIPS) before introducing electrophiles at the nitrogen or methyl positions .
  • Low-Temperature Quenching : Terminate reactions by rapid cooling to -78°C to "freeze" stereochemistry .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate enolization, a precursor to epimerization .

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